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Compound of Interest

Compound Name: Cyclotheonellazole A

Cat. No.: B12429873 Get Quote

Cyclotheonellazole A is a complex macrocyclic peptide of marine origin that has garnered

significant attention for its potent elastase inhibition.[1][2][3] The core structure features a

unique α-keto-β-amino acid residue, which is believed to be essential for its mechanism of

action, forming a tetrahedral transition state with the serine residue in the active site of

elastase.[3] SAR studies on synthetic analogs and naturally occurring derivatives have begun

to elucidate the key structural motifs required for high-affinity binding and potent inhibition.

Quantitative SAR Data
The inhibitory activities of various Cyclotheonellazole A derivatives against human neutrophil

elastase are summarized in the table below. The data is compiled from recent studies that have

successfully synthesized CTL-A and a range of its analogs, as well as isolated new natural

derivatives.
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Compound
Key Structural
Modification(s)

IC₅₀ (nM) vs.
Human Neutrophil
Elastase

Reference

Cyclotheonellazole A

(1)
Natural Product 16.0 - 34.0 [3][4]

Analog 33
L-Phe replaced with L-

Ala
> 10,000 [3]

Analog 34
D-Pro replaced with

D-Ala
1,020 [3]

Analog 35

α-keto-β-amino acid

reduced to α-hydroxy-

β-amino acid

> 10,000 [3]

Analog 36
Sulfonic acid

precursor to 38
6,500 [3]

Analog 37
TBS-protected phenol

precursor to 38
> 10,000 [3]

Analog 38
Des-sodium salt of

CTL-A
25.0 [3]

Analog 42
Saturated propenoyl

side chain on thiazole
5,600 [3]

Cyclotheonellazole D

(1)

Terminal hydantoin

residue
16.0 [4]

Cyclotheonellazole E

(2)

Terminal hydantoin

residue
23.3 [4]

Cyclotheonellazole F

(3)

Terminal hydantoin

residue
20.3 [4]

Cyclotheonellazole G

(4)
21.3 [4]

Cyclotheonellazole H

(5)
61.8 [4]
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Cyclotheonellazole I

(6)
22.8 [4]

Key Findings from SAR Data:

The α-keto-β-amino acid moiety is critical: Reduction of the α-keto group to a hydroxyl group

(Analog 35) results in a complete loss of activity, supporting its role as a key pharmacophore

that interacts with the catalytic serine of elastase.[3]

The sodium sulfonate group is important for potency: The des-sodium salt (Analog 38)

retains high potency, but the synthetic precursors lacking the final sulfonic acid moiety

(Analogs 36 and 37) are significantly less active.[3]

Specific amino acid residues are crucial: Replacement of L-Phe with the smaller L-Ala

(Analog 33) or D-Pro with D-Ala (Analog 34) leads to a dramatic decrease in inhibitory

activity, highlighting the importance of these residues for maintaining the macrocycle's

bioactive conformation.[3]

The propenoyl side chain on the thiazole contributes to activity: Saturation of the vinyl group

(Analog 42) reduces the potency, suggesting this group is involved in optimal binding.[3]

Modifications at the terminus can be tolerated: The natural derivatives, Cyclotheonellazoles

D-F, which feature a terminal hydantoin residue, exhibit potent nanomolar inhibition of

elastase, indicating that this part of the molecule can be modified to potentially improve

pharmacokinetic properties.[4]

Experimental Protocols
The evaluation of Cyclotheonellazole A derivatives relies on robust biochemical assays to

determine their inhibitory potency against target proteases.

Human Neutrophil Elastase (HNE) Inhibition Assay
A standardized in vitro assay is used to measure the half-maximal inhibitory concentration

(IC₅₀) of the compounds.

Materials:
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Human Neutrophil Elastase (HNE), sourced commercially.

Fluorogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC.

Assay Buffer: Typically 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05%

Triton X-100.

Test compounds (CTL-A derivatives) dissolved in DMSO.

Positive control inhibitor (e.g., Sivelestat).

Procedure:

The assay is conducted in a 96-well plate format.

A solution of HNE in the assay buffer is pre-incubated with varying concentrations of the

test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at

room temperature.

The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

The fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) is monitored over

time using a plate reader.

The rate of reaction is calculated from the linear phase of the fluorescence curve.

The percent inhibition for each compound concentration is determined relative to the

DMSO control.

IC₅₀ values are calculated by fitting the concentration-response data to a suitable

sigmoidal dose-response model using graphing software.

Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the

underlying biological pathways and experimental processes.
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Proposed Mechanism of Elastase Inhibition

CTL-A Derivative
(α-keto-amide)

Ser195-OH
(Elastase Active Site)

Nucleophilic Attack

Hemiketal Intermediate
(Tetrahedral Transition State)

Formation
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Role of Elastase in Acute Lung Injury
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(e.g., COVID-19, LPS)

Neutrophil Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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